3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspiro[4.4]non-3-ene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chlorophenyl group: This is achieved through a substitution reaction, often using a chlorinating agent.
Attachment of the 3-methylbenzoyl group: This step typically involves an acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene: Lacks the thione group.
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-one: Contains a ketone group instead of a thione group.
Uniqueness
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is unique due to its thione group, which can impart different chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-6-4-8-16(12-14)19(25)24-20(26)18(15-7-5-9-17(22)13-15)23-21(24)10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYEXWLTZMMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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